REACTION_CXSMILES
|
C([O:8][C:9]1[CH:27]=[CH:26][C:12]([CH2:13][N:14]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=[C:15]2[CH2:23][NH:24][CH3:25])=[CH:11][CH:10]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][N:14]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=[C:15]2[CH2:23][NH:24][CH3:25])=[CH:26][CH:27]=1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was shaken under 45 psi of H2 for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through celite®
|
Type
|
WASH
|
Details
|
the filter pad was washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated on the rotavap
|
Type
|
CUSTOM
|
Details
|
the residue was dried under high vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(CN2C(=CC3=CC=CC=C23)CNC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |